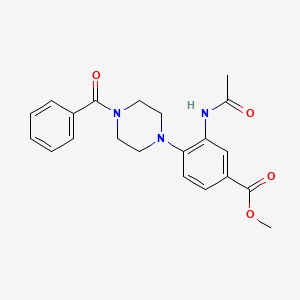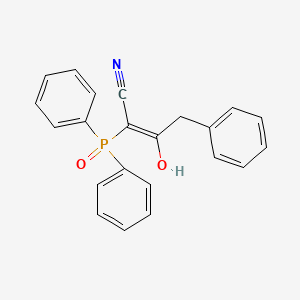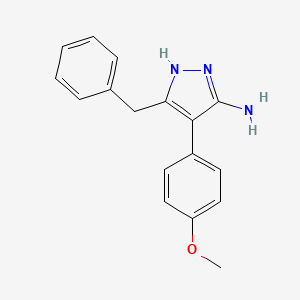
1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in vitro and in vivo. Additionally, it has been reported to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is that it exhibits potent biological activity at relatively low concentrations. However, one of the limitations is that this compound may have low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for large-scale production. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.
Synthesemethoden
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. This method has been reported in the literature and can be optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have shown that this compound exhibits anti-proliferative, anti-inflammatory, and neuroprotective effects.
Eigenschaften
IUPAC Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.C2H2O4/c1-26-21-12-11-20(22(27-2)23(21)28-3)18-25-16-14-24(15-17-25)13-7-10-19-8-5-4-6-9-19;3-1(4)2(5)6/h4-12H,13-18H2,1-3H3;(H,3,4)(H,5,6)/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHJMCKAFXIIG-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)
![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)

![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)

![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)


![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)